(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid
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Overview
Description
(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is a heterocyclic compound that features a unique fusion of thiazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-bromoacetic acid under basic conditions to form the thiazolo[3,2-a]benzimidazole core. This is followed by oxidation to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s structure allows it to interact with specific enzymes and receptors, making it a potential lead compound for new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring but differ in the fused ring system.
Benzimidazole derivatives: Compounds like benzimidazole itself or its various substituted forms.
Thiazole derivatives: Compounds with the thiazole ring but different substituents or fused systems.
Uniqueness
(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is unique due to its specific fusion of thiazole and benzimidazole rings, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with biological targets and offers a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C11H8N2O3S |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O3S/c14-9(15)5-8-10(16)13-7-4-2-1-3-6(7)12-11(13)17-8/h1-4,8H,5H2,(H,14,15) |
InChI Key |
GVPRGOHUMITGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)CC(=O)O |
Origin of Product |
United States |
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